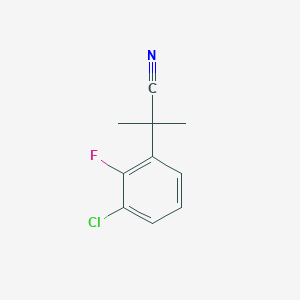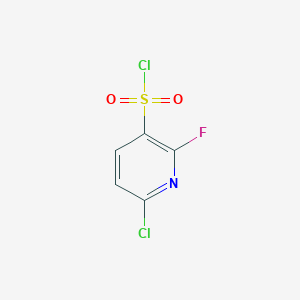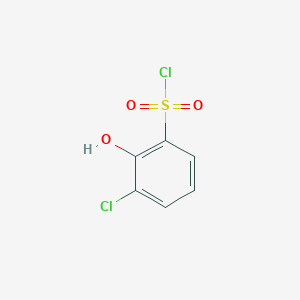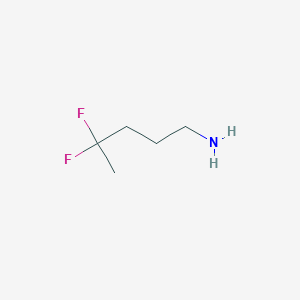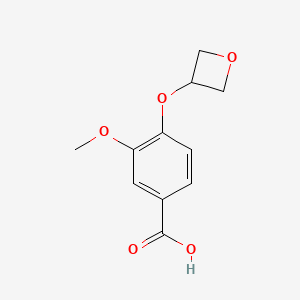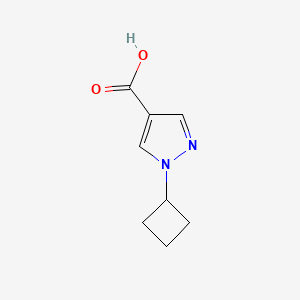
Ácido 2-carboxi-3-fluorofenilborónico
Descripción general
Descripción
2-Carboxy-3-fluorophenylboronic acid is a boronic acid derivative characterized by the presence of a carboxyl group (-COOH) and a fluorine atom on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
2-Carboxy-3-fluorophenylboronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, such as insulin, to create glucose-responsive insulin for diabetes management.
Industry: It is used in the production of materials and chemicals that require boronic acid functionalities.
Mecanismo De Acción
Target of Action
The primary target of 2-Carboxy-3-fluorophenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Carboxy-3-fluorophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Carboxy-3-fluorophenylboronic acid is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound’s success in the sm coupling reaction suggests that it has favorable properties for this application . These properties may include stability, ease of preparation, and environmental benignity .
Result of Action
The molecular effect of 2-Carboxy-3-fluorophenylboronic acid’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .
Action Environment
The action of 2-Carboxy-3-fluorophenylboronic acid is influenced by the reaction conditions of the SM coupling . These conditions are exceptionally mild and tolerant of various functional groups . The compound’s stability, ease of preparation, and environmental benignity also contribute to its efficacy and stability .
Análisis Bioquímico
Biochemical Properties
They can form reversible covalent bonds with diols, including the hydroxyl groups present in carbohydrates and glycoproteins . This property makes 2-Carboxy-3-fluorophenylboronic acid potentially useful in biochemical reactions involving these types of molecules.
Cellular Effects
Boronic acids have been shown to influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that boronic acids can participate in Suzuki-Miyaura cross-coupling, a widely-used reaction in organic chemistry . This reaction involves the transmetalation of boronic acids to palladium, forming new carbon-carbon bonds .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-carboxy-3-fluorophenylboronic acid typically involves the reaction of 2-fluorobenzoic acid with a boronic acid derivative under specific conditions. One common method is the direct borylation of 2-fluorobenzoic acid using a boronic acid reagent in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of 2-carboxy-3-fluorophenylboronic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Carboxy-3-fluorophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be further oxidized to produce carboxylic acids or their derivatives.
Reduction: The boronic acid group can be reduced to form boronic esters or borane derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions may involve reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution reactions may require strong nucleophiles and high temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, anhydrides, or esters.
Reduction: Boronic esters or borane derivatives.
Substitution: Various substituted phenyl compounds.
Comparación Con Compuestos Similares
Phenylboronic acid
3-carboxy-2-fluorophenylboronic acid
3-borono-2-fluorobenzoic acid
Propiedades
IUPAC Name |
2-borono-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMOSWMDLCMYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799979-96-6 | |
| Record name | 2-borono-6-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


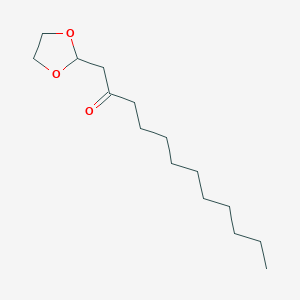
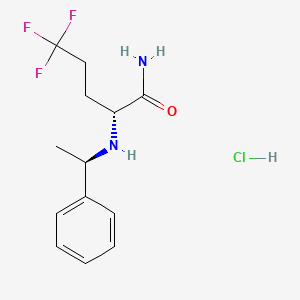
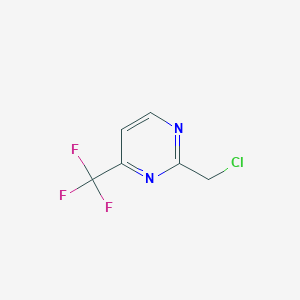
![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)
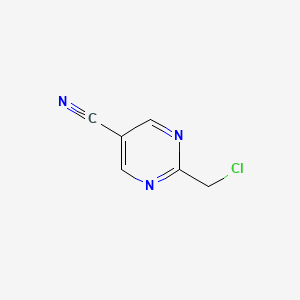

![1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine](/img/structure/B1425954.png)
